Spermidine-d6
Overview
Description
- It plays essential roles in cell growth, gene expression, and cellular processes.
- This compound serves as an internal standard for quantifying natural spermidine using GC- or LC-MS methods .
Spermidine-d6: (CAS 2514812-10-1) is a deuterium-labeled form of , an endogenous polyamine.
Preparation Methods
Synthetic Routes: Spermidine-d6 is synthesized by incorporating deuterium-labeled precursors during its formation.
Reaction Conditions: The specific synthetic route and conditions are not provided in the available information.
Industrial Production: Details regarding industrial-scale production methods are scarce.
Chemical Reactions Analysis
Reactions: Spermidine-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents are not mentioned, but typical polyamine reaction conditions apply.
Major Products: The primary products depend on the specific reaction and starting materials.
Scientific Research Applications
Chemistry: Spermidine-d6 aids in studying polyamine metabolism and related pathways.
Biology: It contributes to research on cell growth, autophagy, and aging.
Medicine: Spermidine has potential therapeutic effects, such as promoting longevity and reducing neurodegeneration.
Industry: Formulations containing spermidine are used as dietary supplements.
Mechanism of Action
- Spermidine influences various molecular targets and pathways.
- It induces autophagy, enhances antioxidant defenses, and modulates gene expression.
- The exact mechanisms are complex and context-dependent.
Comparison with Similar Compounds
Similar Compounds: Other polyamines like spermine and putrescine share similarities.
Uniqueness: Spermidine-d6’s deuterium labeling distinguishes it from natural spermidine.
Properties
IUPAC Name |
N'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)butane-1,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/i3D2,5D2,7D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHGHQPFGPMSJY-RCKJUGKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])NCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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